molecular formula C7H6ClFO3S B1304785 3-Fluoro-4-methoxybenzenesulfonyl chloride CAS No. 67475-55-2

3-Fluoro-4-methoxybenzenesulfonyl chloride

Cat. No. B1304785
CAS RN: 67475-55-2
M. Wt: 224.64 g/mol
InChI Key: QIVDOYCKCLEKPL-UHFFFAOYSA-N
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Description

The compound 3-Fluoro-4-methoxybenzenesulfonyl chloride is a fluorinated building block that has been synthesized through the Fries rearrangement of 2-fluorophenyl acetate. This process was catalyzed by a Lewis acid and performed on a kilogram scale, demonstrating its potential for industrial application. The compound is a derivative of benzenesulfonyl chloride, which is a functional group known for its reactivity and utility in the synthesis of various chemical products .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxybenzenesulfonyl chloride involves the Fries rearrangement, which is a scalable method suitable for large-scale production. The rearrangement of 2-fluorophenyl acetate yields both ortho and para isomers, which can be separated and then converted into the desired fluoro building blocks. This method provides a practical approach to obtaining high yields of the target compound, which is crucial for its application in industrial processes .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Fluoro-4-methoxybenzenesulfonyl chloride is not detailed in the provided papers, the general structure of benzenesulfonyl chloride derivatives can be inferred. These compounds typically consist of a benzene ring substituted with a sulfonyl chloride group (SO2Cl) and additional functional groups, such as fluoro and methoxy groups, which influence their reactivity and physical properties .

Chemical Reactions Analysis

The benzenesulfonyl chloride derivatives, including 3-Fluoro-4-methoxybenzenesulfonyl chloride, are reactive intermediates that can be used in various chemical reactions. For instance, they can undergo further functionalization to produce a wide range of sulfonamide compounds when reacted with amines. The reactivity of these compounds can be tailored by the presence of electron-withdrawing or electron-donating substituents on the benzene ring, which can affect the outcome of the chemical reactions they are involved in .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxybenzenesulfonyl chloride are not explicitly discussed in the provided papers. However, it can be anticipated that the presence of the fluoro and methoxy groups would influence properties such as solubility, boiling point, and reactivity. Typically, the introduction of a fluoro group increases the compound's stability and resistance to metabolic degradation, which is beneficial for the development of pharmaceuticals and agrochemicals. The methoxy group may contribute to the solubility in organic solvents, which is important for its application in chemical synthesis .

Scientific Research Applications

Reagent for Biological Attachment

3-Fluoro-4-methoxybenzenesulfonyl chloride, due to its electron-withdrawing property, is an effective agent for covalent attachment of biologicals to solid supports like functionalized polystyrene microspheres and Sepharose beads. This reagent rapidly reacts with hydroxyl groups, forming stable sulfonate groups. The activated support can then be used immediately or stored for several months without loss of activity. This characteristic makes it useful in bioselective separation processes in therapeutic applications (Chang et al., 1992).

Synthesis of Sulfonamides

This compound is useful for the preparation of sulfonamides and as an N-protecting group. It's a versatile sulfonating agent, reacting under various conditions to produce diverse sulfonamide structures. The physical properties and handling precautions of this compound have been extensively documented, emphasizing its importance in synthetic chemistry (Raheja & Johnson, 2001).

Spectroscopic and Theoretical Studies

The compound has been studied for its vibrational spectroscopic properties, with a focus on sulfonyl chloride derivatives. Its molecular geometry and properties like HOMO, LUMO, and NLO values have been computed using density functional theory, providing insights into its chemical behavior and potential applications in various fields (Nagarajan & Krishnakumar, 2018).

Derivatization Reagent in Analytical Chemistry

4-Methoxybenzenesulfonyl chloride has been used as a derivatization reagent in a method to detect valiolamine in biological samples. The method involves reverse-phase high-performance liquid chromatography with ultraviolet detection, demonstrating the compound's utility in analytical chemistry (Wang et al., 2010).

Influence on SNAr Reactions

It plays a significant role in influencing the outcome of nucleophilic aromatic substitution reactions. Studies have shown how its presence affects the reactivity and selectivity of different nucleophiles, highlighting its importance in organic synthesis (Cervera et al., 1996).

Safety And Hazards

3-Fluoro-4-methoxybenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when handling this compound . It is also advised to use this compound in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVDOYCKCLEKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379088
Record name 3-fluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzenesulfonyl chloride

CAS RN

67475-55-2
Record name 3-fluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 2-fluoroanisole (33.7 mL, 301 mmol) in chloroform (250 mL) was cooled to 0° C. and treated drop-wise with chlorosulfonic acid (50.0 mL, 752 mmol). After stirring at room temperature for 14 hours, the reaction mixture was poured into ice-water (700 mL) and the separated, aqueous phase extracted with chloroform (2×200 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 3-fluoro-4-methoxybenzenesulfonyl chloride as a fine, white solid (58.6 g, 87%), m.p. 80° C.;
Quantity
33.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MO Salazar, MI Osella, IA Ramallo, RLE Furlán - RSC advances, 2018 - pubs.rsc.org
… of 3-fluoro-4-methoxybenzenesulfonyl chloride to afford 100.2 mg of II-j (46% final yield). H RMN (300 MHz, CDCl 3 ) δ = 7.88 (1H, s, N [double bond, length as m-dash] CH–N), 6.99 (1H…
Number of citations: 7 pubs.rsc.org
AAAMAL ULLAH - salford-repository.worktribe.com
There is a clear need for anti-cancer therapies that have effective cytotoxic efficiency and marginal toxicity, preferably zero. For this goal, researchers have been persevering to develop …
Number of citations: 0 salford-repository.worktribe.com
AAAM Ullah - 2020 - search.proquest.com
There is a clear need for anti-cancer therapies that have effective cytotoxic efficiency and marginal toxicity, preferably zero. For this goal, researchers have been persevering to develop …
Number of citations: 0 search.proquest.com
J Zhou, Y Zhang, YW Cui, ZM Li, HR Song… - Journal of Asian …, 2011 - Taylor & Francis
… Following the general procedure, starting from 3-fluoro-4-methoxybenzenesulfonyl chloride (226 mg, 1 mmol), the title compound 6j (120 mg, 34.1% yield) was obtained as off-white …
Number of citations: 5 www.tandfonline.com

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